molecular formula C16H11F2N3O3S B1415697 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-30-7

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No. B1415697
M. Wt: 363.3 g/mol
InChI Key: FPBVXZRKRBMNNT-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, also known as DFN-NPT, is an important synthetic intermediate used in various pharmaceutical and biotechnological applications. It is a heterocyclic compound with a unique structure that contains both a thiol and an imidazole. DFN-NPT is known for its ability to act as a chelating agent, meaning it can bind to metal ions and form complexes. It has been studied extensively for its potential applications in biochemistry, biotechnology, and pharmaceutical research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antibacterial Screening : A study by Aziz-ur-Rehman et al. (2013) demonstrated the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, indicating the potential for creating various compounds from a similar chemical structure. These derivatives were evaluated for antibacterial activity against both gram-negative and gram-positive bacteria.

Chemical Reactions and Properties

  • Reaction with Thiophenol : Research by Medana et al. (1994) on 4-Phenyl-3-furoxancarbonitrile, a compound related to 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol, showed that it releases nitric oxide under the action of thiol cofactors. The study focused on the mechanisms and biological evaluations of the compound.
  • Formal Hydroamination of Styrenes : Savolainen, Han, and Wu (2014) Savolainen et al. (2014) conducted a study on the formal hydroamination of styrenes using 1-Phenyl-1H-tetrazole-5-thiol, demonstrating the potential for atom-economic formation of tetrazolothione moieties.

Biological and Medicinal Applications

  • Antimicrobial Evaluation and Hemolytic Activity : Gul et al. (2017) Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, revealing their antimicrobial efficacy against various microbial species. This highlights the potential for developing similar compounds with antimicrobial properties.
  • Thermodynamic and Electrochemical Properties : A study by Po et al. (1991) Po et al. (1991) on imidazole-2-thiols provided insight into the thermodynamic and electrochemical properties of these compounds, essential for understanding their behavior in various applications.

Chemical Engineering and Material Science

  • Corrosion Inhibition Properties : Ammal, Prajila, and Joseph (2018) Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting similar potential applications for 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol.
  • Curing Agents in Polymer Chemistry : Ghaemy, Bazzar, and Berenjestanaki (2012) Ghaemy et al. (2012) synthesized fluorinated curing agents with imidazole groups, indicating potential applications in polymer chemistry for similar imidazole-based compounds.

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVXZRKRBMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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